3,5-Dibromoanisole

Catalog No.
S729052
CAS No.
74137-36-3
M.F
C7H6Br2O
M. Wt
265.93 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Dibromoanisole

CAS Number

74137-36-3

Product Name

3,5-Dibromoanisole

IUPAC Name

1,3-dibromo-5-methoxybenzene

Molecular Formula

C7H6Br2O

Molecular Weight

265.93 g/mol

InChI

InChI=1S/C7H6Br2O/c1-10-7-3-5(8)2-6(9)4-7/h2-4H,1H3

InChI Key

OQZAQBGJENJMHT-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1)Br)Br

Synonyms

1,3-Dibromo-5-methoxybenzene; 3,5-Bromo-1-methoxyphenyl;

Canonical SMILES

COC1=CC(=CC(=C1)Br)Br

Synthesis and Characterization:

,5-Dibromoanisole is an organic compound synthesized through various methods, including the bromination of anisole (methoxybenzene) with different brominating agents like bromine or N-bromosuccinimide.

Researchers often characterize the synthesized 3,5-Dibromoanisole using various techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity [].

Potential Applications:

Due to its unique chemical structure with two bromine atoms and a methoxy group, 3,5-Dibromoanisole has been explored in various scientific research areas, including:

  • Intermediate in Organic Synthesis: 3,5-Dibromoanisole can serve as a building block for the synthesis of more complex molecules due to the reactivity of the bromine atoms. Researchers have utilized it in the preparation of pharmaceuticals, flame retardants, and liquid crystals.
  • Study of Material Properties: The presence of bromine atoms and the methoxy group in 3,5-Dibromoanisole can influence its physical and chemical properties. Scientists have investigated its properties like thermal stability, electrical conductivity, and self-assembly behavior, aiming to develop new functional materials.
  • Environmental Studies: As an emerging contaminant, 3,5-Dibromoanisole has been detected in environmental samples, raising concerns about its potential impact on ecosystems. Researchers are studying its environmental fate, transport, and degradation mechanisms to understand its environmental behavior.

3,5-Dibromoanisole is an organic compound with the molecular formula C₇H₆Br₂O and a molecular weight of 265.93 g/mol. It is classified as a dibromo derivative of anisole, featuring bromine atoms at the 3 and 5 positions of the aromatic ring. This compound appears as a solid at room temperature and is typically stored under refrigerated conditions (0-10°C) to maintain its stability .

The structure of 3,5-dibromoanisole consists of a methoxy group (-OCH₃) attached to a benzene ring that has two bromine substituents. This configuration imparts unique chemical properties, making it valuable in various synthetic applications.

, primarily due to its reactive bromine atoms. Key reactions include:

  • Nucleophilic Substitution Reactions: The bromine atoms can be replaced by nucleophiles, leading to various substituted products.
  • Electrophilic Aromatic Substitution: The presence of the methoxy group activates the aromatic ring towards electrophilic substitution, allowing for further functionalization.
  • Cross-Coupling Reactions: It can serve as a coupling partner in reactions such as Suzuki and Heck reactions, which are essential for forming carbon-carbon bonds .

These reactions underline its utility as an intermediate in organic synthesis.

Research indicates that 3,5-dibromoanisole may exhibit biological activity, particularly in antimicrobial and antifungal contexts. Some studies suggest that compounds with similar structures can possess inhibitory effects on certain pathogens, although specific data on 3,5-dibromoanisole's biological activity remains limited. Its derivatives might show promise in pharmaceutical applications due to their potential bioactivity .

Several methods exist for synthesizing 3,5-dibromoanisole:

  • Bromination of Anisole: Anisole can be treated with bromine in the presence of a catalyst to introduce bromine atoms at the 3 and 5 positions.
  • Direct Bromination: Using brominating agents like N-bromosuccinimide (NBS) allows for selective bromination at desired positions on the aromatic ring.
  • Metal-Catalyzed Cross-Coupling: This method involves coupling brominated intermediates with methoxybenzene using palladium or nickel catalysts .

These synthesis routes highlight the versatility and accessibility of 3,5-dibromoanisole in laboratory settings.

3,5-Dibromoanisole serves multiple purposes in various fields:

  • Organic Synthesis: It is widely used as an intermediate for synthesizing more complex organic molecules.
  • Pharmaceutical Development: Its derivatives may have potential applications in drug development due to their biological activities.
  • Material Science: The compound can be utilized in creating functionalized polymers or materials with specific properties .

The diverse applications underscore its significance in both academic research and industrial processes.

Interaction studies involving 3,5-dibromoanisole focus on its reactivity with other chemical species. For instance:

  • Reactivity with Nucleophiles: The compound's bromine substituents can react with nucleophiles such as amines or thiols, leading to the formation of new compounds.
  • Electrophilic Interactions: The methoxy group enhances the electrophilic character of the aromatic ring, facilitating further reactions with electrophiles .

These interactions are essential for understanding its behavior in synthetic chemistry.

When comparing 3,5-dibromoanisole to similar compounds, several notable examples include:

  • Anisole (C₇H₈O): The parent compound lacking bromine substituents; it serves as a baseline for evaluating the effects of bromination.
  • 2-Bromoanisole (C₇H₈BrO): Contains one bromine atom at the ortho position; useful for studying positional effects on reactivity.
  • 4-Bromoanisole (C₇H₈BrO): Features a bromine atom at the para position; allows comparison of substitution effects relative to 3,5-dibromoanisole.

Comparison Table

CompoundMolecular FormulaKey Features
3,5-DibromoanisoleC₇H₆Br₂OTwo bromines at 3 and 5 positions
AnisoleC₇H₈ONo halogen substituents
2-BromoanisoleC₇H₈BrOOne bromine at ortho position
4-BromoanisoleC₇H₈BrOOne bromine at para position

The presence of two bromine atoms in 3,5-dibromoanisole distinguishes it from these other compounds by enhancing its reactivity and potential applications in synthesis.

XLogP3

3.9

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory.;
H301 (97.56%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Wikipedia

3,5-dibromanisole

Dates

Modify: 2023-08-15

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